1-乙基-3-甲基咪唑硫氰酸盐

描述

1-Ethyl-3-methylimidazolium thiocyanate ([EMIm]SCN) is an ionic liquid with a variety of applications due to its unique physical and chemical properties. It is known for its high conductivity, low viscosity, and ability to form stable mixtures with various substances, including water and alcohols. This compound has been studied extensively for its potential use in electrochemical devices, solvent systems, and as a catalyst in chemical reactions .

Synthesis Analysis

While the provided papers do not detail the synthesis of [EMIm]SCN specifically, they do discuss the synthesis of related compounds. For instance, the synthesis of 1-methyl-3-(2-(sulfooxy)ethyl)-1H-imidazol-3-ium thiocyanate ([Msei]SCN) is described as a Brønsted acidic ionic liquid, which is used in the thiocyanation of aromatic compounds . This suggests that the synthesis of [EMIm]SCN could involve similar ionic liquid formation techniques, such as the combination of an imidazolium salt with a thiocyanate source.

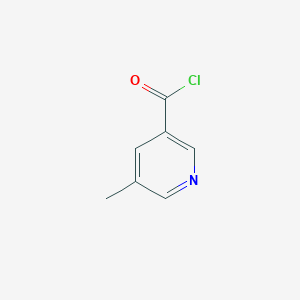

Molecular Structure Analysis

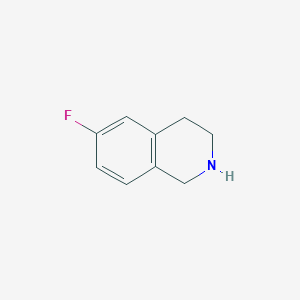

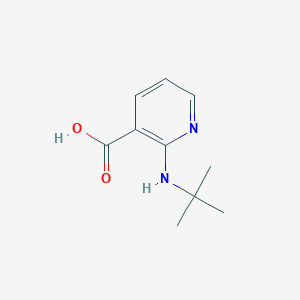

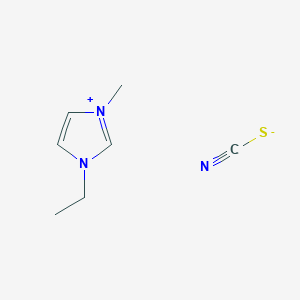

The molecular structure of [EMIm]SCN is characterized by the presence of an imidazolium ring with an ethyl and a methyl group attached to it, paired with a thiocyanate anion. The structure of related ionic liquids has been studied using techniques like Raman spectroscopy, X-ray diffraction, and molecular dynamics simulations, revealing insights into the conformation of the cation and the interactions between ions . These studies indicate that the ethyl chain of the imidazolium ring can adopt different conformations, influencing the crystallization and phase behavior of the ionic liquid.

Chemical Reactions Analysis

[EMIm]SCN has been used as an electrolyte in electrochemical double-layer capacitors, demonstrating its role in facilitating chemical reactions within these devices . Additionally, related ionic liquids have been employed as organocatalysts in reactions such as the cyanosilylation of carbonyl compounds, indicating that [EMIm]SCN may also have catalytic properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of [EMIm]SCN have been extensively studied. It exhibits complete miscibility with water and alcohols in certain temperature ranges, and its phase behavior has been characterized using phase diagrams and thermodynamic models . The ionic liquid's density, viscosity, and surface tension have been measured, providing valuable data for understanding its behavior in different applications . Spectroscopic properties such as NMR and FT-IR have been used to investigate the molecular interactions within mixtures of [EMIm]SCN and other substances . Additionally, thermodynamic properties like excess molar volumes and viscosity deviations have been calculated to reveal the interactions among the components of mixtures containing [EMIm]SCN .

科学研究应用

环氧树脂的聚合

已经探索了1-乙基-3-甲基咪唑硫氰酸盐在环氧树脂的聚合中的作用。Binks等人(2018年)使用热力学和光谱方法研究了这种离子液体与双酚A的二环氧乙烷醚(DGEBA)之间的反应机制,提出了三种环氧树脂起始反应途径:卡宾途径、咪唑途径和对离子途径 (Binks, Cavalli, Henningsen, Howlin, & Hamerton, 2018)。

食品样品中铝的检测

Chen等人(2015年)使用1-乙基-3-甲基咪唑硫氰酸盐合成了离子液体包覆的金纳米颗粒,用于铝的比色测定。他们的方法在确定粉丝样品中铝的浓度方面表现出良好的灵敏度和选择性 (Chen, Jia, Feng, Zheng, Wang, & Jiang, 2015)。

热力学研究

Zaitsau等人(2010年)专注于1-乙基-3-甲基咪唑硫氰酸盐的热力学性质。他们使用旋转炸弹燃烧量热法和第一性原理计算来确定其标准摩尔生成焓,为硫含离子液体的热力学性质提供了见解 (Zaitsau, Emel’yanenko, Verevkin, & Heintz, 2010)。

电化学应用

已经研究了1-乙基-3-甲基咪唑硫氰酸盐在超级电容器中的潜在用途。Vadiyar等人(2015年)合成了硫氰酸盐功能化的离子液体,并将其作为电解质测试在基于ZnFe2O4纳米片的超级电容器电极中的表现,显示出有希望的电化学性能 (Vadiyar, Patil, Bhise, Ghule, Han, & Kolekar, 2015)。

腐蚀抑制

1-乙基-3-甲基咪唑硫氰酸盐也已被研究用于腐蚀抑制。Sun、Li和Sun(2006年)检查了其作为电化学双层电容器中电解质的性能,表明其作为腐蚀抑制剂的潜力 (Sun, Li, & Sun, 2006)。

安全和危害

未来方向

Ionic liquids like 1-Ethyl-3-methylimidazolium thiocyanate have advantageous properties such as high conductivity, high thermal stability, large liquid range, wide electrochemical window, low dielectric constant, low vapor pressure, and extremely favorable solvating properties . These properties make them promising for applications in electrochemistry, where they have been used as electrolytes in double-layer capacitors, solar cells, lithium batteries, and fuel cells .

属性

IUPAC Name |

1-ethyl-3-methylimidazol-3-ium;thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N2.CHNS/c1-3-8-5-4-7(2)6-8;2-1-3/h4-6H,3H2,1-2H3;3H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VASPYXGQVWPGAB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C[N+](=C1)C.C(#N)[S-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4047884 | |

| Record name | 1-Ethyl-3-methylimidazolium thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-3-methylimidazolium thiocyanate | |

CAS RN |

331717-63-6 | |

| Record name | 1-Ethyl-3-methylimidazolium thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethyl-3-methylimidazolium Thiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Ethyl-3-methylimidazolium thiocyanate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7RTN2LW9AG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。